![molecular formula C19H22N2O4S B2445553 N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide CAS No. 352672-88-9](/img/structure/B2445553.png)
N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
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Description
N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide (MPPC) is an organic compound belonging to the class of amides. It is a white, odorless crystalline solid that is insoluble in water and has a melting point of 125-127°C. MPPC has been studied extensively in recent years due to its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Pharmacological Properties
- Benzamide derivatives, including compounds with a phenylsulfonyl group at the piperidine ring like N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds show potential as prokinetic agents affecting both the upper and lower gastrointestinal tracts, with one derivative identified as a selective 5-HT4 receptor agonist (Sonda et al., 2004).
Serotonin Receptor Agonists
- A series of benzamide derivatives with a phenylsulfonyl group showed serotonin 4 (5-HT4) receptor agonist activity. These compounds, including N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, were found to have a favorable pharmacological profile for gastrointestinal motility (Sonda et al., 2003).
PET Imaging of Serotonin Receptors
- The compound has been evaluated in the context of positron emission tomography (PET) imaging of serotonin 1A receptors in humans, demonstrating its potential in this field. Comparisons with other PET radioligands like 18F-FCWAY have been made to understand its efficiency and potential application in human studies (Choi et al., 2015).
Enamine Chemistry
- The compound's relevance extends to the field of enamine chemistry, where its derivatives have been prepared and studied. This research highlights the chemical versatility and potential applications of the compound in various synthetic pathways (Rasmussen et al., 1981).
Molecular Docking and Enzyme Inhibition
- N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its derivatives have been synthesized and evaluated for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This highlights the compound's potential in the development of enzyme inhibitors (Khalid et al., 2014).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-7-16(8-10-17)20-19(22)15-11-13-21(14-12-15)26(23,24)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNFIPQFWPHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide |
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